2H-Chromene-3-carboxamide, N-(adamantan-1-yl)methyl-6-methoxy-2-oxo-

Catalog No.
S11934663
CAS No.
M.F
C22H25NO4
M. Wt
367.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2H-Chromene-3-carboxamide, N-(adamantan-1-yl)methy...

Product Name

2H-Chromene-3-carboxamide, N-(adamantan-1-yl)methyl-6-methoxy-2-oxo-

IUPAC Name

N-(1-adamantylmethyl)-6-methoxy-2-oxochromene-3-carboxamide

Molecular Formula

C22H25NO4

Molecular Weight

367.4 g/mol

InChI

InChI=1S/C22H25NO4/c1-26-17-2-3-19-16(7-17)8-18(21(25)27-19)20(24)23-12-22-9-13-4-14(10-22)6-15(5-13)11-22/h2-3,7-8,13-15H,4-6,9-12H2,1H3,(H,23,24)

InChI Key

NMOVBJYGHOOFDI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NCC34CC5CC(C3)CC(C5)C4

The compound 2H-Chromene-3-carboxamide, N-(adamantan-1-yl)methyl-6-methoxy-2-oxo- is a complex organic molecule belonging to the chromene class. Chromenes are characterized by their bicyclic structure, which consists of a benzene ring fused to a pyran ring. This specific compound features a methoxy group at the 6-position and an adamantylmethyl substituent at the nitrogen of the carboxamide group. Its molecular formula is C22H25N1O4C_{22}H_{25}N_{1}O_{4} with a molecular weight of approximately 367.44 g/mol .

Typical for chromene derivatives:

  • Oxidation: The compound can be oxidized to form quinone derivatives, which are often more reactive and can participate in further chemical transformations.
  • Reduction: The imine functionality can be reduced to yield corresponding amines, which may have different biological activities.
  • Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution, allowing for the introduction of various substituents, enhancing its chemical diversity.

Common reagents used in these reactions include potassium permanganate and sodium borohydride for oxidation and reduction, respectively.

2H-Chromene derivatives are known for their diverse biological activities, including:

  • Antimicrobial Properties: Some studies suggest that chromene compounds exhibit significant antimicrobial activity against various pathogens.
  • Anticancer Activity: The structural features of this compound may enable it to inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and modulation of cell signaling pathways.
  • Anti-inflammatory Effects: Chromenes have been investigated for their potential to reduce inflammation, making them candidates for therapeutic applications in inflammatory diseases .

The synthesis of 2H-Chromene-3-carboxamide, N-(adamantan-1-yl)methyl-6-methoxy-2-oxo-, typically involves several steps:

  • Condensation Reaction: The initial step usually involves the condensation of 6-methoxy-2H-chromene-3-carboxylic acid with an appropriate amine derivative (in this case, an adamantylmethyl amine).
  • Reflux Conditions: This reaction is often carried out under reflux conditions in an anhydrous solvent like ethanol or dimethylformamide.
  • Purification: After synthesis, the product is purified through recrystallization or chromatography to ensure high purity and yield .

The applications of this compound span various fields:

  • Medicinal Chemistry: It serves as a potential lead compound for developing new drugs due to its promising biological activities.
  • Material Science: Its unique structure may be exploited in creating novel materials with specific properties.
  • Research Tool: It can be utilized as a building block in organic synthesis for creating more complex molecular architectures .

Studies on the interactions of 2H-Chromene derivatives with biological targets are crucial for understanding their mechanisms of action. This compound may interact with:

  • Enzymes: By inhibiting certain enzymes involved in metabolic pathways, it could exert therapeutic effects.
  • Receptors: Binding to specific receptors may alter cellular signaling pathways, influencing physiological responses .

Several compounds share structural similarities with 2H-Chromene-3-carboxamide, N-(adamantan-1-yl)methyl-6-methoxy-2-oxo-. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Methyl 6-methoxy-2H-chromene-3-carboxylateC12H12O4C_{12}H_{12}O_{4}Lacks the adamantyl group but retains the chromene structure
6-Nitro-2-oxo-2H-chromene-3-carboxylic acidC10H7N1O5C_{10}H_{7}N_{1}O_{5}Contains a nitro group that may affect biological activity
2-Keto-N-(4-phenoxyphenyl)chromene-3-carboxamideC15H14N2O6C_{15}H_{14}N_{2}O_{6}Features a phenoxy substituent that alters its reactivity and interaction profile

The uniqueness of 2H-Chromene-3-carboxamide, N-(adamantan-1-yl)methyl-6-methoxy-2-oxo-, lies in its combination of structural complexity and potential bioactivity, making it a valuable candidate for further research and development in medicinal chemistry and related fields .

XLogP3

4.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

367.17835828 g/mol

Monoisotopic Mass

367.17835828 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-09-2024

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